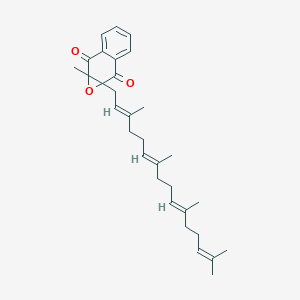
甲萘醌环氧化物
描述
This compound is characterized by the formal epoxidation across the 2,3-double bond of menatetrenone . Menatetrenone Epoxide is a member of the class of tetralins and has significant biological and chemical properties that make it a subject of interest in various scientific fields.
科学研究应用
Menatetrenone Epoxide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in the metabolism of vitamin K.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of osteoporosis and other bone-related disorders
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its biological activity.
作用机制
Target of Action
Menatetrenone Epoxide, also known as Menaquinone 4 2,3-Epoxide, primarily targets osteocalcin , a protein that plays a crucial role in the regulation of bone mineralization .
Mode of Action
Menatetrenone Epoxide interacts with its target, osteocalcin, by decreasing the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) . This interaction results in changes that are beneficial for the management of osteoporosis .
Biochemical Pathways
Menatetrenone Epoxide affects the biochemical pathway involving the conversion of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC). This process is facilitated by Menatetrenone Epoxide acting as a cofactor . The carboxylation of osteocalcin allows for the proper deposition of calcium in bones, which is crucial for maintaining bone health .
Pharmacokinetics
It’s known that the plasma half-life of menatetrenone epoxide can be influenced by the oxyethylene units of the pluronic in the formulation .
Result of Action
The action of Menatetrenone Epoxide results in a significant decrease in ucOC and a potential improvement in lumbar Bone Mineral Density (BMD) in osteoporotic patients . Its benefit in fracture risk control is uncertain .
Action Environment
The action, efficacy, and stability of Menatetrenone Epoxide can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which refers to the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . .
生化分析
Biochemical Properties
Menatetrenone Epoxide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it undergoes electron reduction to a reduced form of vitamin K (called vitamin K hydroquinone) by the enzyme vitamin K epoxide reductase (or VKOR) .
Cellular Effects
Menatetrenone Epoxide has been found to have effects on various types of cells and cellular processes . For instance, it has been shown to alter the hematopoiesis-supportive capability of human bone marrow mesenchymal stromal/stem cells (BM-MSCs) . It also has clinical benefits for osteoporosis and cytopenia .
Molecular Mechanism
The molecular mechanism of Menatetrenone Epoxide involves its interactions at the molecular level . It decreases the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improves lumbar bone mineral density (BMD) compared with placebo .
Temporal Effects in Laboratory Settings
The effects of Menatetrenone Epoxide over time in laboratory settings have been studied
Dosage Effects in Animal Models
The effects of Menatetrenone Epoxide vary with different dosages in animal models
Metabolic Pathways
Menatetrenone Epoxide is involved in metabolic pathways . Within the cell, vitamin K undergoes electron reduction to a reduced form of vitamin K (called vitamin K hydroquinone) by the enzyme vitamin K epoxide reductase (or VKOR). Another enzyme then oxidizes vitamin K hydroquinone to allow carboxylation of Glu to Gla .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Menatetrenone Epoxide typically involves the epoxidation of menatetrenone. This process can be achieved using various oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring .
Industrial Production Methods
Industrial production of Menatetrenone Epoxide may involve the use of large-scale reactors where menatetrenone is subjected to epoxidation under optimized conditions. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain high-purity Menatetrenone Epoxide suitable for various applications .
化学反应分析
Types of Reactions
Menatetrenone Epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide back to the original menatetrenone or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracids, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amino or thiol derivatives of Menatetrenone Epoxide .
相似化合物的比较
Similar Compounds
Menatetrenone Epoxide is similar to other vitamin K derivatives, such as:
Uniqueness
What sets Menatetrenone Epoxide apart from these similar compounds is its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the specific roles of epoxides in biological systems and for developing targeted therapeutic agents .
属性
IUPAC Name |
7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZHANAISKEZFG-GHDNBGIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439848 | |
| Record name | Menatetrenone Epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72908-86-2 | |
| Record name | Menatetrenone Epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


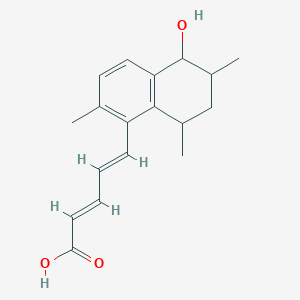



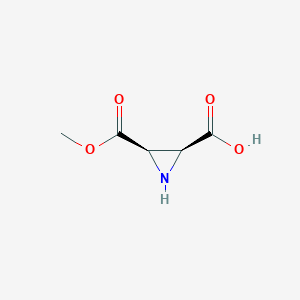


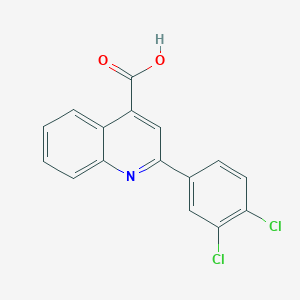


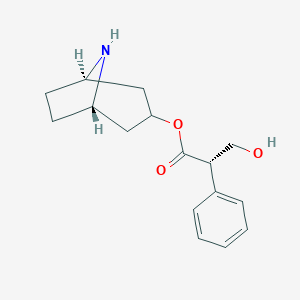

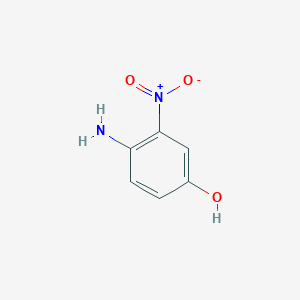
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
